molecular formula C25H17N3O5 B3670500 4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B3670500
M. Wt: 439.4 g/mol
InChI Key: PNBPONOVCSQZQG-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Naphthalene Derivative Introduction: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Methoxylation and Nitration:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or naphthalene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: 4-hydroxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide.

    Reduction: 4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-aminobenzamide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole and naphthalene moieties can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    4-hydroxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-methoxy-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for fine-tuning of its properties for various applications.

Properties

IUPAC Name

4-methoxy-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c1-32-23-10-8-17(13-21(23)28(30)31)24(29)26-19-9-11-22-20(14-19)27-25(33-22)18-7-6-15-4-2-3-5-16(15)12-18/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBPONOVCSQZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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